molecular formula C18H25N3O B11834289 2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol

2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol

Katalognummer: B11834289
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: IKWQYQPSEZDUSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol is a complex organic compound that features a cyclohexyl ring substituted with an amino group and a 4-methylisoquinolinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol typically involves multiple steps. One common approach is the reaction of 4-methylisoquinoline with a cyclohexylamine derivative under controlled conditions to form the intermediate product. This intermediate is then further reacted with ethanolamine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((Trans-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C18H25N3O

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-[[4-[(4-methylisoquinolin-5-yl)amino]cyclohexyl]amino]ethanol

InChI

InChI=1S/C18H25N3O/c1-13-11-19-12-14-3-2-4-17(18(13)14)21-16-7-5-15(6-8-16)20-9-10-22/h2-4,11-12,15-16,20-22H,5-10H2,1H3

InChI-Schlüssel

IKWQYQPSEZDUSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=CC2=C1C(=CC=C2)NC3CCC(CC3)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.